5-((tert-Butyldimethylsilyl)oxy)pentanal
Overview
Description
5-((tert-Butyldimethylsilyl)oxy)pentanal is an organic compound with the molecular formula C11H24O2Si. It is a colorless powder or liquid that is used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .
Mode of Action
Compounds with similar structures can act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s known that similar compounds participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere and under -20°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pentanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine. The protected alcohol is then oxidized to form the aldehyde. The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in batches and stored under inert conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)pentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the tert-butyldimethylsilyl group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
5-((tert-Butyldimethylsilyl)oxy)pentanal is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules and probes.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-((tert-Butyldimethylsilyl)oxy)pentanol: Similar structure but with a hydroxyl group instead of an aldehyde.
5-((tert-Butyldimethylsilyl)oxy)pentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)pentanal is unique due to its combination of an aldehyde group and a tert-butyldimethylsilyl-protected hydroxyl group. This combination allows for selective reactions at the aldehyde group while protecting the hydroxyl group, making it a valuable intermediate in multi-step synthesis processes.
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNNMAIKEURUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450917 | |
Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87184-80-3 | |
Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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